5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride
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Overview
Description
5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride: is a chemical compound with the molecular formula C10H4Cl3NO2 and a molecular weight of 276.5 g/mol. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride typically involves the reaction of 3,4-dichlorophenyl isoxazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{3,4-Dichlorophenyl isoxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 5-(3,4-dichlorophenyl)isoxazole-3-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry:
Agrochemicals: Utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
- 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid
- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride
Comparison:
- 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a versatile building block in organic synthesis.
- 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid lacks the carbonyl chloride group, making it less reactive but potentially more stable under certain conditions .
- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride has a similar structure but with a methyl group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1,2-oxazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-6-2-1-5(3-7(6)12)9-4-8(10(13)15)14-16-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXWAIEVXEQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)C(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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